

Characterization of Phenyramidol Hydrochloride: A Comparative Guide for Reference Standards

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Compound of Interest

Compound Name: *Phenyramidol Hydrochloride*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive characterization of the **Phenyramidol Hydrochloride** reference standard. Through a detailed presentation of its physicochemical and analytical data, this document offers a comparative analysis with other commonly used skeletal muscle relaxant reference standards. The information herein is intended to assist researchers and drug development professionals in the selection and application of appropriate reference materials for their work.

Physicochemical Properties: A Comparative Overview

Phenyramidol Hydrochloride is a centrally acting skeletal muscle relaxant with analgesic properties. A thorough understanding of its fundamental physicochemical characteristics is crucial for its use as a reference standard. The following table summarizes these properties and provides a comparison with other prominent skeletal muscle relaxants.

| Property | Phenyl amidol Hydrochloride | Methocarbamol | Chlorzoxazone | Cyclobenzaprine Hydrochloride | Carisoprodol | Tizanidine Hydrochloride | Metaxalone | Orphenadrine Citrate |
|--------------------------|--|--|---|---|--|---|--|--|
| Molecular Formula | C ₁₃ H ₁₅ ClN ₂ O[1] | C ₁₁ H ₁₅ NO ₅ [2] | C ₇ H ₄ Cl NO ₂ [3] | C ₂₀ H ₂₂ ClN[4] | C ₁₂ H ₂₄ N ₂ O ₄ | C ₉ H ₉ Cl ₂ N ₅ S | C ₁₂ H ₁₅ NO ₃ [5] | C ₂₄ H ₃₁ NO ₈ [6] |
| Molecular Weight (g/mol) | 250.73[1] | 241.24[2] | 169.57[3] | 311.85 | 260.33 | 290.17 | 221.25[5] | 461.50[6] |
| Melting Point (°C) | 144.9-148.0[7] | 92-94 | 189-194[8] | 215-217 (dec.) | 91-93 | 288-290 (dec.) | 121.5-123.5 | 134-138 |
| Appearance | White Powder [7] | White powder | White or practically white crystalline powder[8] | White to off-white crystalline powder | White, crystalline powder | White to off-white powder | White, crystalline powder | White or almost white, crystalline powder |

| | | | | | | | | |
|------------|------------------|--|--|-------------------------------------|---|--|----------------------------------|--|
| Solubility | Soluble in water | Sparingly soluble in water, soluble in alcohol | Slightly soluble in water; freely soluble in alcohol | Freely soluble in water and alcohol | Very slightly soluble in water; freely soluble in alcohol | Slightly soluble in water and methanol | Practically insoluble in alcohol | Sparingly soluble in water; soluble in alcohol |
| | | | | | | | | |

Analytical Characterization: Spectroscopic and Chromatographic Profiles

The identity and purity of a reference standard are established through a combination of analytical techniques. This section details the common methods used for the characterization of **Phenyramidol Hydrochloride** and its counterparts.

Spectroscopic Analysis

Spectroscopic methods such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are fundamental for confirming the chemical structure of a reference standard.

- Infrared (IR) Spectroscopy: Provides a unique "fingerprint" of the molecule based on the vibrations of its chemical bonds.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR provide detailed information about the molecular structure, including the connectivity and chemical environment of atoms.
- Mass Spectrometry (MS): Determines the molecular weight and can provide information about the molecular formula and structure through fragmentation patterns.

Chromatographic Purity

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for assessing the purity of pharmaceutical reference standards due to its high resolution and sensitivity.

Typical HPLC Parameters for Skeletal Muscle Relaxant Analysis:

| Parameter | Phenylramidol Hydrochloride | Methocarbamol | Chlorzoxazone | Cyclobenzaprine Hydrochloride |
|--------------|-----------------------------------|--------------------------------|--------------------------------|--------------------------------|
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm)[9] | C18 (e.g., 150 x 4.6 mm, 5 µm) | C18 (e.g., 250 x 4.6 mm, 5 µm) | C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Phosphate Buffer | Methanol:Water[10] | Methanol:Water | Acetonitrile:Buffer[11] |
| Flow Rate | 1.0 - 1.5 mL/min | 1.0 mL/min | 1.5 mL/min[12] | 1.0 mL/min |
| Detection | UV at ~230 nm | UV at ~274 nm[10] | UV at ~280 nm[12] | UV at ~290 nm |
| Purity Assay | >99.5%[13] | >99.0% | >98.0%[8] | >98.0%[11] |

Experimental Protocols

Detailed and validated experimental protocols are essential for the accurate and reproducible characterization of reference standards.

Protocol for HPLC Purity Determination of Phenylramidol Hydrochloride

Objective: To determine the purity of the **Phenylramidol Hydrochloride** reference standard by HPLC.

Instrumentation:

- High-Performance Liquid Chromatograph with a UV detector.
- C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

- Acetonitrile (HPLC grade)
- Potassium phosphate monobasic
- Orthophosphoric acid
- Water (HPLC grade)
- **Phenyramidol Hydrochloride** Reference Standard

Procedure:

- **Mobile Phase Preparation:** Prepare a suitable phosphate buffer (e.g., 20 mM potassium phosphate monobasic, pH adjusted to 3.0 with orthophosphoric acid). The mobile phase is a mixture of acetonitrile and the phosphate buffer (e.g., 40:60 v/v). Filter and degas the mobile phase before use.
- **Standard Solution Preparation:** Accurately weigh and dissolve an appropriate amount of **Phenyramidol Hydrochloride** Reference Standard in the mobile phase to obtain a known concentration (e.g., 0.1 mg/mL).
- **Sample Solution Preparation:** Prepare the sample solution in the same manner as the standard solution.
- **Chromatographic Conditions:**
 - Set the flow rate to 1.0 mL/min.
 - Set the UV detector to a wavelength of 230 nm.
 - Inject equal volumes (e.g., 10 µL) of the standard and sample solutions.
- **Analysis:** Calculate the purity of the sample by comparing the peak area of the main peak in the sample chromatogram to that of the standard chromatogram.

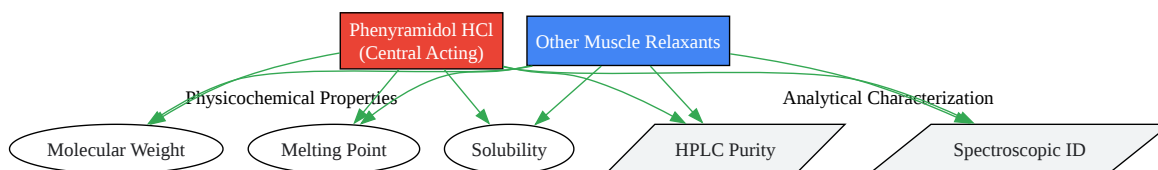
Visualizing Experimental and Logical Relationships

Diagrams generated using Graphviz (DOT language) can effectively illustrate complex workflows and relationships.



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Caption: HPLC Purity Determination Workflow for Phenyramidol HCl.



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Caption: Comparative Logic for Reference Standard Characterization.

Conclusion

The comprehensive characterization of the **Phenyramidol Hydrochloride** reference standard, supported by detailed analytical data and comparative information, is vital for its effective use in research and quality control. This guide serves as a valuable resource for scientists and professionals in the pharmaceutical field, ensuring the accuracy and reliability of their analytical measurements. The provided protocols and visualizations aim to facilitate a deeper understanding of the characterization process and the comparative landscape of skeletal muscle relaxant reference standards.

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